molecular formula C14H15NO4 B12962344 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid CAS No. 496946-79-3

5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid

Cat. No.: B12962344
CAS No.: 496946-79-3
M. Wt: 261.27 g/mol
InChI Key: ICHBJYPBBSSQLI-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is an organic compound that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, THF, acetonitrile.

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Coupling: DIC, EDC, N-hydroxysuccinimide (NHS).

Major Products

    Deprotected Indole: Removal of the Boc group yields 1H-indole-2-carboxylic acid.

    Peptide Derivatives: Coupling reactions with amino acids or peptides produce various peptide derivatives.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid is widely used in scientific research due to its versatility:

  • Chemistry: : It serves as a building block in the synthesis of complex organic molecules, particularly in the preparation of indole derivatives and peptides.

  • Biology: : The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : It is employed in the development of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.

  • Industry: : The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid depends on its application:

    As a Protecting Group: The Boc group stabilizes the indole nitrogen, preventing unwanted reactions during synthetic processes. It can be selectively removed under acidic conditions to reveal the reactive amine.

    In Biological Systems: The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

5-(tert-Butoxycarbonyl)-1H-indole-2-carboxylic acid can be compared with other Boc-protected indole derivatives:

    5-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    5-(tert-Butoxycarbonyl)-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carboxylic acid.

    5-(tert-Butoxycarbonyl)-1H-indole-2-methyl ester: Features a methyl ester group at the 2-position.

These compounds share similar reactivity and applications but differ in their specific functional groups and positions, which can influence their chemical behavior and suitability for various applications.

Properties

CAS No.

496946-79-3

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)8-4-5-10-9(6-8)7-11(15-10)12(16)17/h4-7,15H,1-3H3,(H,16,17)

InChI Key

ICHBJYPBBSSQLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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